2-hydroxy-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide
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Overview
Description
2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2
Preparation Methods
The synthesis of 2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-nitroacetophenone. The reaction is catalyzed by glacial acetic acid and carried out in ethanol as the solvent . The reaction conditions are generally mild, and the product is obtained in good yield.
Chemical Reactions Analysis
2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring. Common reagents used in these reactions include hydrogen gas for reduction and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties due to its ability to induce cytotoxicity in cancer cells.
Materials Science: The compound is explored for its photophysical properties, making it a candidate for use in optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[1-(4-nitrophenyl)ethylidene]benzohydrazide involves its interaction with specific molecular targets. In medicinal applications, it targets cancer cells by inducing oxidative stress and disrupting cellular processes. The compound’s nitro group plays a crucial role in its cytotoxic effects, as it can be reduced to form reactive intermediates that damage cellular components .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c1-10(11-6-8-12(9-7-11)18(21)22)16-17-15(20)13-4-2-3-5-14(13)19/h2-9,19H,1H3,(H,17,20)/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLPDWDCEGBUHR-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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